Superior Urease Inhibition of Triazolothiadiazine, 5E Compared to Standard Thiourea
Triazolothiadiazine, 5E (CAS 1013750-35-0) demonstrates a 6.5-fold increase in urease inhibitory potency relative to the standard clinical inhibitor, thiourea [1]. In a head-to-head in vitro assay, 5E's performance positions it as a superior chemical probe for investigating urease-related pathophysiology [1].
| Evidence Dimension | In vitro urease enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 3.51 ± 0.49 μM |
| Comparator Or Baseline | Thiourea: 22.45 ± 0.30 μM |
| Quantified Difference | Target compound is approximately 6.5-fold more potent |
| Conditions | In vitro urease enzyme inhibition assay as reported in the study |
Why This Matters
This data justifies the procurement of 5E over thiourea or other less potent analogs for any research program focused on developing next-generation urease inhibitors with enhanced activity.
- [1] Jalal Uddin, et al. Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors: Insights from In Vitro Assay, Kinetics Data, and In Silico Assessment. ACS Omega. 2023; 8(35): 31890–31898. doi: 10.1021/acsomega.3c03546. View Source
